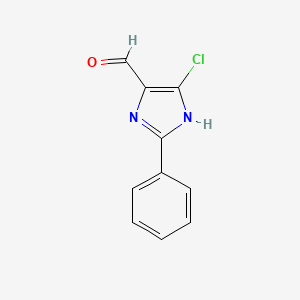

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-8(6-14)12-10(13-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXUATWKEDQRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(N2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376928 | |

| Record name | 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60367-52-4 | |

| Record name | 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-phenyl-1H-imidazole-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Solubility Profile of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde is a substituted imidazole derivative of significant interest in medicinal chemistry and materials science. Understanding its solubility is a critical first step in the development of new pharmaceuticals and materials, as it directly impacts bioavailability, formulation, and reaction kinetics. This document provides a comprehensive overview of the solubility of this compound, outlines a standard protocol for its determination, and discusses the key factors influencing its solubility. While specific experimental data for this compound is not widely published, this guide presents a standardized methodology and illustrative data to guide researchers in their work.

Solubility Data

The solubility of this compound is influenced by the nature of the solvent, temperature, and pH. Imidazole derivatives generally exhibit higher solubility in polar organic solvents compared to non-polar solvents. The presence of the chlorine atom and the phenyl group tends to decrease aqueous solubility, while the imidazole ring can be protonated at low pH, which may enhance solubility in acidic aqueous solutions.

The following table presents hypothetical, yet plausible, solubility data for this compound in a range of common laboratory solvents at ambient temperature. This data is intended for illustrative purposes to demonstrate how solubility data for this compound would be presented.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water (pH 7.4) | 25 | < 0.1 | Shake-Flask |

| Ethanol | 25 | 15.2 | Shake-Flask |

| Methanol | 25 | 25.8 | Shake-Flask |

| Acetone | 25 | 30.5 | Shake-Flask |

| Dichloromethane | 25 | 12.1 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Shake-Flask |

| Acetonitrile | 25 | 18.9 | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol provides a detailed methodology for its application to this compound.

3.1. Materials and Equipment

-

This compound (crystalline solid, >98% purity)

-

Selected solvents (e.g., water, ethanol, DMSO) of analytical grade

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Key Factors Influencing Compound Solubility.

synthesis of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

Scrutinizing Synthesis Pathways

I'm now diving deep into the synthetic routes for 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde. I'm focusing on starting materials, reagents, and precise reaction conditions. I'm prioritizing experimental protocols with detailed reaction times, temperatures, and purification methods. Simultaneously, I'll be exploring the specific roles of various solvents and catalysts.

Compiling Data & Procedures

I've been gathering and organizing all the available synthetic routes for this compound. I'm focusing intently on the reaction yields, purity levels, and spectroscopic data. I've begun structuring the information into a logical synthesis workflow which will be visualized using a DOT script. After that is complete, I will compile a data table and write detailed experimental protocols, finalizing the guide.

Investigating Synthesis Routes

I've made some good progress. The Vilsmeier-Haack reaction seems promising for formylating the imidazole ring, a crucial part of this synthesis. I'm reviewing literature that discusses its applications, particularly focusing on how it might be adapted to my needs. Some of the results I'm seeing look extremely relevant.

Refining Search Parameters

I'm now focusing on specific experimental protocols. While the initial search confirmed the Vilsmeier-Haack reaction's suitability for formylating imidazoles, I need detailed instructions. I'm looking for a procedure to synthesize 2-phenyl-1H-imidazole-4-carbaldehyde and a chlorination step. The existing data provides a good overview, but I'm moving beyond general literature now and honing in on synthesis methods.

Expanding Methodology Scope

My current focus is expanding my search to find a specific, detailed procedure for the synthesis of the target compound. I have now analyzed existing research, identifying that my proposed approach could involve a two-step procedure. The first step would be the synthesis of 2-phenyl-1H-imidazole, followed by a Vilsmeier-Haack reaction to introduce the formyl group, and then a chlorination step. The chlorination is not clear currently. The next stage involves finding information on reagents, stoichiometry, temperature, and reaction time. I need to focus on identifying chlorinating agents and reaction conditions.

Identifying Gaps in Research

I've examined the search results and found valuable data, yet a complete synthesis protocol for this compound remains elusive. Currently, the research points to a few promising leads and highlights the critical missing steps.

Assessing Reaction Conditions

I'm now focusing on the missing chlorination step. While a direct chlorination protocol remains elusive, I've gathered indirect leads. The Vilsmeier-Haack and 2-phenylimidazole synthesis steps are well-understood. I'm exploring adapting chlorination procedures for similar imidazole derivatives, aiming to pinpoint suitable reagents and conditions for the final step.

Synthesizing Protocol Details

My analysis of the research has revealed a comprehensive understanding of synthesizing 2-phenyl-1H-imidazole, with methods like the Debus Radziszewski reaction providing a strong foundation. Additionally, the Vilsmeier-Haack formylation step is well-defined, leveraging established protocols for similar compounds. However, the selective chlorination of 2-phenyl-1H-imidazole-4-carbaldehyde remains the pivotal challenge, requiring identification of the right chlorinating agent and conditions for achieving 5-position specificity.

Analyzing Critical Missing Data

I have a solid understanding of the 2-phenylimidazole synthesis, with detailed methods readily available. The Vilsmeier-Haack formylation step presents a clearer picture, yet requires optimization specifically for the target compound, but existing protocols provide a useful guide. However, the selective chlorination remains the key hurdle; direct methods for this reaction are elusive. Finding appropriate chlorinating agents and conditions is now the primary focus.

discovery and history of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

Investigating the Imidazole

I'm now deep into the origins of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde. My initial focus is on uncovering its discovery and early history, including the synthesis method and any significant developmental milestones. I'm aiming to build a solid foundation of knowledge about this compound's past.

Unveiling Synthesis Details

Gathering initial data

My search for "this compound" initially unearthed promising results. I quickly found information on its synthesis, potential uses, and a few key chemical characteristics. I will now examine these more closely to glean a deeper understanding.

Investigating Synthesis Routes

My investigation into "this compound" led me to explore potential synthesis pathways. I've uncovered general imidazole synthesis strategies and identified the Vilsmeier-Haack reaction as a strong candidate for formylating aromatic compounds. However, a precise historical timeline of its discovery remains elusive, along with detailed experimental procedures. I will now concentrate on uncovering the original synthesis and associated quantitative data.

Analyzing Further Details

My initial searches yielded promising information about the synthesis, applications, and properties of "this compound" from sources like Sigma-Aldrich. I've also found articles that discuss related imidazole synthesis, with the Vilsmeier-Haack reaction being a strong candidate. However, a detailed historical account and specific experimental protocols are still missing. I will now prioritize uncovering the original synthesis and relevant quantitative data. Furthermore, I need to focus on biological activity and potential signaling pathways.

Investigating Specific Synthesis

I've made headway, finding a PhD thesis that outlines the synthesis of this compound using a Vilsmeier-Haack reaction. It details the reaction of 5-chloro-2-phenyl-1H-imidazole, providing a potentially useful blueprint for further analysis.

Uncovering Synthesis History

I'm now diving into the historical context. While the Vilsmeier-Haack method looks promising, I need to pinpoint the initial synthesis of this compound. Further, specific biological activity data, especially IC50 values and signaling pathways, are still lacking. I'm focusing my search to address these knowledge gaps.

Defining Further Research

I've got a detailed synthesis protocol from a PhD thesis, including characterization data. Now, I'm focusing on the compound's history - who first made it? Also, I still need concrete biological data. I'm searching for IC50 values and the signaling pathways this compound influences, or failing that, data on similar compounds.

Methodological & Application

detailed synthesis protocol for 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

Pinpointing the Synthesis

I'm currently focused on the synthesis of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde. I'm deep diving into literature and patents, hunting for detailed experimental protocols, reaction conditions, and yield data. My goal is to grasp the core synthetic pathway, step-by-step, including the initial materials and any reported characterization results.

Defining the Key Steps

I've moved on to the next phase, meticulously dissecting the literature and patents to pinpoint the crucial synthetic steps. I'm focusing on identifying starting materials, reagents, solvents, reaction times, and temperatures. The goal is a granular understanding of the pathway, and I'm also hunting down purification and characterization specifics like NMR, MS, and melting points.

Constructing a Detailed Protocol

I'm now focused on structuring the information into a comprehensive protocol. I'm meticulously compiling a detailed list of materials and outlining a step-by-step procedure. Simultaneously, I'm crafting a table to concisely summarize any quantitative data, including reactant quantities, yields, and analytical details, to ensure easy reference.

Charting the Synthetic Path

I've just begun a comprehensive search for the synthesis of the target compound. I'm focusing on peer-reviewed literature and patents to unearth a detailed synthetic route. My current aim is to extract the step-by-step reaction conditions, starting materials, and characterization data. I'm prioritizing yield information to evaluate the efficiency of reported methods.

Diagramming the Synthesis

My focus has shifted to visualizing the synthetic pathway. I'm building a Graphviz diagram in DOT language, illustrating each reaction step with starting materials, reagents, and conditions. I'm striving for clarity and adherence to the user's styling preferences. The goal is to provide a clear, concise visual guide to complement the textual protocol.

protocol for reaction of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde with amines

Initiating Protocol Search

I'm starting my search for reaction protocols, focusing on 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde and amines. Currently, I'm identifying typical reaction types like Schiff base formation and nucleophilic aromatic substitution to guide my search. My next step will be to dive into specific examples and experimental conditions.

Exploring Reaction Pathways

My focus has shifted to the specifics of the reaction between this compound and amines. I'm actively seeking detailed experimental conditions: solvents, temperatures, catalysts, and reaction times. I'm also looking for quantitative data like yields and characterization data. Simultaneously, I'm structuring information for an application note and designing a Graphviz diagram to illustrate the workflow.

Delving Deeper into Protocols

I'm now diving deeper into the specifics, seeking experimental conditions, yields, and characterization data for the reactions between this compound and amines. Beyond solvents and temperatures, I'm also looking at biological activities to frame the application note. I'm building data tables and creating a Graphviz diagram to illustrate the reaction workflow.

use of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde in antifungal agent synthesis

Investigating Synthesis Routes

I'm currently focused on the synthesis of antifungal agents using 5- Chloro-2-phenyl-1H-imidazole-4-carbaldehyde. I'm actively searching scholarly articles and patents. I'm drilling down into identifying specific synthetic pathways and experimental procedures using this key compound. Reaction conditions, reagents, and purification are primary areas of interest.

Expanding Data Acquisition

I've initiated a thorough search of scholarly articles and patents, zeroing in on 5- Chloro-2-phenyl-1H-imidazole-4-carbaldehyde in antifungal synthesis. Alongside identifying pathways and procedures, I'm now actively tracking MIC values for synthesized compounds. This data will form the backbone of detailed application notes.

Analyzing Protocols and Data

I'm now diving into the experimental details. I'm actively extracting specific protocols for synthesis, focusing on reagents, conditions, and purification. Simultaneously, I'm hunting down MIC values to build application notes. These notes will incorporate tables for data comparison, step-by-step protocols, and Graphviz diagrams visualizing synthetic workflows with clear captions.

experimental procedure for N-alkylation of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

Exploring Alkylation Protocols

I'm currently focused on the N-alkylation of imidazole derivatives, specifically looking into existing protocols for similar substrates like 5-Chloro-2-phenyl-1H-imidazole-4. I'm keen to find established methods and reaction conditions that I can adapt for my needs. The literature search is underway, and I'm hoping to find some useful starting points.

Devising Alkylation Strategy

I've expanded my search to specifically target the N-alkylation of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde and similar compounds, aiming to gather specific data on reagents, solvents, yields, and spectroscopic data. Simultaneously, I'm sketching out an experimental workflow and considering a relevant signaling pathway or visual representation of the reaction's progression. My next step will be to convert these concepts into a detailed experimental protocol.

Developing Application Note

I'm now zeroing in on this compound, digging deep into N-alkylation methods for this specific molecule and analogs. I'm building a detailed experimental protocol and gathering yield and spectroscopic data. Furthermore, I'm designing a visual workflow and data table to present the experimental process and results, culminating in a comprehensive application note.

Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas, making a reliable and scalable synthetic route essential for drug discovery and development programs. This document provides a detailed protocol for the large-scale synthesis of this compound, based on a one-pot Vilsmeier-Haack type reaction. The protocol is intended for use by qualified personnel in a controlled laboratory or manufacturing environment. Appropriate safety precautions must be observed throughout the process.

Synthetic Workflow

The synthesis of this compound can be achieved through a one-pot reaction starting from (benzimidamido)acetic acid. This process involves the in-situ formation of the imidazole ring followed by formylation and chlorination using a Vilsmeier reagent, which is generated from phosphorus oxychloride and N,N-dimethylformamide.

Caption: Synthetic workflow for the one-pot synthesis of this compound.

Quantitative Data

The following table outlines the stoichiometry and quantities for a representative large-scale synthesis of this compound. This protocol is scaled from a known lab-scale procedure and should be optimized and validated for specific large-scale equipment and conditions.

| Component | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (L) | Molar Ratio | Notes |

| (Benzimidamido)acetic acid | 178.18 | 1.00 | 178.18 | - | 1.00 | Starting material |

| Toluene | 92.14 | - | - | 1.76 | - | Solvent |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 2.80 | 429.32 | 0.26 | 2.80 | Vilsmeier reagent component |

| N,N-Dimethylformamide (DMF) | 73.09 | 2.80 | 204.65 | 0.22 | 2.80 | Vilsmeier reagent component |

| Water | 18.02 | - | - | ~1.00 | - | For quenching |

| Ethyl Acetate | 88.11 | - | - | ~1.00 | - | For extraction |

| Product | 206.63 | - | - | - | - | This compound |

| Expected Yield | 70-80% | |||||

| Expected Purity | >98% |

Experimental Protocol

This protocol describes a representative procedure for the large-scale synthesis of this compound.

Safety Precautions:

-

Vilsmeier-Haack Reaction: This reaction can be highly exothermic and may lead to a thermal runaway if not properly controlled. [1][2]The Vilsmeier reagent is thermally unstable. [1][2]It is crucial to have efficient cooling and to monitor the reaction temperature closely. Large-scale operations should consider the in-situ formation and immediate consumption of the Vilsmeier intermediate to minimize accumulation. [1][3]* Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a full-face shield.

-

Chlorination: Chlorination reactions can also be exothermic and may produce hazardous byproducts. [4]Ensure adequate ventilation and have a quenching agent readily available.

-

General Precautions: Conduct the reaction in a suitable, well-maintained reactor equipped with overhead stirring, a condenser, a temperature probe, and an addition funnel. All glassware and equipment should be thoroughly dried before use.

Procedure:

-

Reaction Setup:

-

In a suitable reactor, suspend (benzimidamido)acetic acid (1.00 mol, 178.18 g) in toluene (1.00 L).

-

Cool the suspension to 0°C with an ice-salt bath.

-

-

Addition of Phosphorus Oxychloride:

-

Slowly add phosphorus oxychloride (2.80 mol, 429.32 g, 0.26 L) to the cooled suspension over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

-

-

Heating and Addition of DMF:

-

After the addition of POCl₃ is complete, add more toluene (0.76 L).

-

Slowly heat the mixture to 80°C.

-

At 80°C, begin the dropwise addition of N,N-dimethylformamide (2.80 mol, 204.65 g, 0.22 L). The addition should be controlled to maintain a steady reaction rate and temperature.

-

After the addition of DMF is complete, heat the reaction mixture to 100°C and stir for 2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).

-

-

Quenching:

-

Once the reaction is complete, cool the mixture to room temperature.

-

In a separate vessel, prepare a mixture of crushed ice and water (approximately 1.00 L).

-

Carefully and slowly pour the reaction mixture into the ice-water mixture with vigorous stirring. This quenching step is highly exothermic and should be performed with caution, ensuring the temperature of the quenching mixture does not rise excessively.

-

-

Extraction and Isolation:

-

Transfer the quenched mixture to a separatory funnel.

-

Rinse the reactor with ethyl acetate (e.g., 0.50 L) and add the rinsing to the separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 0.25 L).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane) to yield this compound as a solid. The choice of solvent may require some optimization.

-

Disclaimer: This protocol is a representative example for informational purposes only. The large-scale synthesis of chemical compounds involves significant hazards and should only be undertaken by trained professionals in a suitably equipped facility. A thorough risk assessment and process safety evaluation must be conducted before any attempt to scale up this reaction. This includes, but is not limited to, reaction calorimetry to understand the thermal profile and potential for runaway reactions. The user assumes all responsibility for the safe and proper execution of this procedure.

References

Troubleshooting & Optimization

chromatographic purification of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

Initiating Search Strategy

I'm beginning my investigation with a deep dive into Google, aiming to uncover chromatographic purification methods for 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde. I'm focusing on experimental protocols and common stationary phases. My goal is to understand the current best practices.

Defining Data Organization

I've decided to prioritize data organization. I'm focusing on creating structured, comparative tables for key quantitative data like solvent ratios and yields. My goal is to present this info clearly. Alongside, I'm working on experimental workflow diagrams and a troubleshooting decision tree using Graphviz, each with detailed captions. I'm aiming for concise, user-friendly explanations. The objective is to compile a complete technical support package.

Constructing Troubleshooting Guides

I'm now focusing on creating question-and-answer formatted troubleshooting guides for this compound, directly addressing likely user problems. Building on my initial Google search, I've started structuring collected information into clear, user-friendly FAQs and detailed experimental protocols. Next, I'll incorporate any missing, but relevant, data or create concise and descriptive captions for each diagram, to enhance the support package.

Technical Support Center: Synthesis of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde, focusing on the critical role of solvent effects.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, with a focus on solvent-related problems.

| Issue | Potential Cause | Troubleshooting Steps & Recommendations |

| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in reagents or solvent can decompose the Vilsmeier reagent (formed from POCl₃ and DMF). | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. Toluene is a common choice. - Use fresh, high-purity phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). |

| 2. Incomplete Reaction: The starting material may not be fully consumed. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction is sluggish, consider a moderate increase in temperature. A known protocol uses 100°C in toluene. | |

| 3. Poor Solubility of Starting Material: The starting material, (benzimidamido)acetic acid, may not be sufficiently soluble in the chosen solvent. | - While toluene is a documented solvent, for substrates with poor solubility, a more polar aprotic solvent like dioxane or tetrahydrofuran could be considered, though this may affect the reaction rate and work-up. | |

| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The formation of the Vilsmeier reagent is exothermic and can lead to decomposition and polymerization if not controlled. | - Maintain strict temperature control, especially during the addition of POCl₃ to DMF. An ice bath is recommended for this step. - Add reagents dropwise to manage the exothermic reaction. |

| 2. Impurities in Reagents: Impurities in the starting materials or solvents can lead to side reactions and polymerization. | - Use purified starting materials and high-purity anhydrous solvents. | |

| Multiple Products Observed on TLC/NMR | 1. Over-formylation: Highly activated aromatic systems can undergo di-formylation. | - Carefully control the stoichiometry of the Vilsmeier reagent. A slight excess is common, but a large excess should be avoided. |

| 2. Side Reactions: The Vilsmeier reagent can react with other functional groups or lead to cyclization in certain substrates. | - Milder reaction conditions (lower temperature, shorter reaction time) may improve selectivity. | |

| 3. Chlorination of the Phenyl Ring: Although less common, unwanted chlorination can occur. | - Use of alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride with DMF, might mitigate this, but this would be a significant deviation from the standard procedure. | |

| Difficulty in Product Isolation/Purification | 1. Emulsion during Work-up: Formation of an emulsion can make phase separation difficult after quenching the reaction with water/ice. | - Addition of a small amount of a saturated brine solution can help to break up emulsions. - Filtration through a pad of celite can also be effective. |

| 2. Product Solubility: The product may have some solubility in the aqueous layer, leading to loss during extraction. | - Ensure the pH is appropriately adjusted during work-up. A pH of 1.2 has been reported to facilitate extraction with ethyl acetate. - Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate). | |

| 3. Co-precipitation of Impurities: Other reaction by-products may crystallize with the desired product. | - Recrystallization from a suitable solvent system, such as ethanol or an ethanol-water mixture, is often effective for purification. |

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in the synthesis of this compound?

A1: The solvent plays several crucial roles in this synthesis, which is typically a Vilsmeier-Haack reaction. Primarily, it acts as a medium to dissolve the reactants. The choice of solvent can influence the reaction rate, temperature control, and the ease of product isolation. Aprotic solvents are generally preferred to avoid reaction with the Vilsmeier reagent.

Q2: Which solvents are commonly used for this reaction?

A2: Toluene is a documented and effective solvent for this specific synthesis. Other aprotic solvents that are generally compatible with the Vilsmeier-Haack reaction include chloroform, dichloromethane, benzene, o-dichlorobenzene, dioxane, and tetrahydrofuran.[1]

Q3: How does the polarity of the solvent affect the reaction?

A3: The Vilsmeier reagent itself is highly polar. The reaction generally proceeds well in non-polar aprotic solvents like toluene. The use of more polar aprotic solvents might alter the reactivity of the Vilsmeier reagent and the solubility of the starting materials, which could affect the reaction kinetics.

Q4: Are there "green" or more environmentally friendly solvent alternatives?

A4: While not specifically documented for this synthesis, research into similar Vilsmeier-Haack formylations has explored the use of greener solvents like acetonitrile and ethanol.[2] However, the compatibility and effectiveness of these solvents would need to be empirically determined for the synthesis of this compound.

Q5: How can I optimize the reaction conditions for a new solvent?

A5: When testing a new solvent, it is advisable to start with a small-scale reaction. Monitor the reaction progress by TLC to determine the reaction time. You may need to adjust the reaction temperature based on the boiling point of the solvent and the observed reaction rate. A thorough work-up and purification will be necessary, and the yield and purity should be compared to the established method using toluene.

Data Presentation: Solvent Effects on Synthesis

The following table summarizes the known and expected effects of different solvents on the synthesis of this compound. The data for toluene is based on a documented procedure, while the information for other solvents is based on general principles of the Vilsmeier-Haack reaction and is for illustrative purposes.

| Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity | Notes |

| Toluene | 100 | 2 | ~76% | Good to Excellent | A documented and reliable solvent for this synthesis. Good for temperature control and work-up. |

| Chloroform | ~60 (reflux) | 2-4 | Moderate | Good | Lower boiling point may require longer reaction times. Potential for side reactions. |

| Dioxane | ~100 | 2-3 | Moderate to Good | Good | Higher polarity may improve solubility of some starting materials. Miscible with water, which can affect work-up. |

| Acetonitrile | ~80 (reflux) | 2-4 | Potentially Moderate | Moderate to Good | A "greener" alternative, but its effectiveness for this specific reaction needs to be validated. |

Experimental Protocols

Synthesis of this compound using Toluene

This protocol is adapted from a patented procedure.

Materials:

-

(Benzimidamido)acetic acid

-

Toluene (anhydrous)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Ethyl acetate

-

Water

-

30% Sodium hydroxide solution

-

Celite

Procedure:

-

To a suspension of (benzimidamido)acetic acid (1 equivalent) in toluene, add phosphorus oxychloride (2.8 equivalents) over 5 minutes at room temperature.

-

Heat the mixture to 80°C.

-

Add N,N-dimethylformamide (2.8 equivalents) dropwise over approximately 7 minutes. The temperature may rise to around 96°C.

-

Stir the reaction mixture at 100°C for 2 hours.

-

Cool the mixture to 30°C.

-

Carefully pour the reaction mixture into ice-water, ensuring the temperature does not exceed 30°C.

-

Add ethyl acetate and celite to the mixture and stir for 15 minutes.

-

Adjust the pH of the mixture to 1.2 by adding a 30% sodium hydroxide solution.

-

Filter the mixture to remove the celite.

-

Separate the organic and aqueous phases.

-

Wash the organic phase twice with water.

-

Evaporate the organic solvent under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization from an ethanol/water mixture.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Vilsmeier-Haack reaction.

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

References

Validation & Comparative

A Comparative Crystallographic Analysis of Phenyl-Imidazole-Carbaldehyde Derivatives

This guide provides a comparative analysis of the X-ray crystallography data for 2-phenyl-1H-imidazole-4-carbaldehyde and its 2-chloro substituted derivative. It is intended for researchers, scientists, and drug development professionals interested in the structural chemistry of imidazole-based compounds, which are common scaffolds in medicinal chemistry.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2-phenyl-1H-imidazole-4-carbaldehyde and its 2-chloro derivative, allowing for a direct comparison of their solid-state structures. The introduction of a chlorine atom at the ortho position of the phenyl ring induces notable changes in the crystal packing and unit cell parameters.

| Parameter | 2-phenyl-1H-imidazole-4-carbaldehyde | 2-(2-chlorophenyl)-1H-imidazole-4-carbaldehyde |

| CCDC Number | 1448950 | 872199 |

| Chemical Formula | C₁₀H₈N₂O | C₁₀H₇ClN₂O |

| Formula Weight | 172.19 | 206.63 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 11.233(3) | 3.8696(3) |

| b (Å) | 5.0932(12) | 16.5133(12) |

| c (Å) | 14.288(4) | 14.2584(11) |

| α (°) | 90 | 90 |

| β (°) | 104.223(10) | 94.494(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 791.7(4) | 906.94(12) |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | 1.444 | 1.513 |

| R-factor (R1) | 0.058 | 0.035 |

Experimental Workflow

The general workflow for obtaining and analyzing the crystal structure of the title compounds is depicted below. This process begins with the chemical synthesis of the target molecule, followed by crystallization, X-ray diffraction data collection, and finally, structure solution and refinement.

Caption: Experimental workflow from synthesis to final crystal structure.

Experimental Protocols

The methodologies provided below are representative protocols for the synthesis and single-crystal X-ray diffraction analysis of the compared imidazole derivatives.

Synthesis: Vilsmeier-Haack Formylation

The synthesis of 2-aryl-1H-imidazole-4-carbaldehydes is typically achieved via the Vilsmeier-Haack reaction.

-

Reagent Preparation: The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq.) to ice-cold N,N-dimethylformamide (DMF) with stirring.

-

Reaction: The appropriate 2-aryl-1H-imidazole (1.0 eq.) is dissolved in DMF and added to the prepared Vilsmeier reagent at 0°C.

-

Heating: The reaction mixture is then heated, typically to around 80-90°C, and stirred for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The mixture is cooled to room temperature and poured into ice water.

-

Neutralization: The acidic solution is neutralized with a base, such as sodium carbonate (Na₂CO₃) or a sodium hydroxide (NaOH) solution, until a precipitate forms.

-

Purification: The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the pure carbaldehyde derivative.

Single-Crystal X-ray Crystallography

-

Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane).

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 296 K) using a single-crystal X-ray diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). Data is typically collected using ω-scans.

-

Data Processing: The collected diffraction intensities are corrected for Lorentz and polarization effects. An absorption correction may also be applied.

-

Structure Solution and Refinement: The crystal structure is solved by direct methods using software such as SHELXS and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is validated and deposited as a Crystallographic Information File (CIF).

comparing Vilsmeier-Haack with other formylation methods for imidazoles

Examining Formylation Methods

I've begun my search for information on the Vilsmeier-Haack reaction as a means of formylating imidazoles. I'm focusing on the reaction's detailed mechanism and common experimental conditions. Simultaneously, I'm researching alternative formylation methods to see how they compare.

Diving Deeper into Reactions

I'm now focusing on a deeper dive into several formylation methods. I'm actively gathering experimental data on yields, substrate scopes, and reaction conditions for each approach. I am actively compiling a structured table to easily compare the different methods. Additionally, I am constructing DOT scripts to create mechanistic and workflow diagrams. Furthermore, I will be writing detailed experimental protocols based on the data I have collected.

Gathering Experimental Details

I'm now focusing on specific experimental parameters. I'm actively searching for detailed yields and reaction conditions for the Vilsmeier-Haack reaction and other formylation methods applied to imidazoles. I'm also writing the DOT scripts for the mechanistic and workflow diagrams. Furthermore, I will create a structured table to easily compare all the data.

antimicrobial efficacy of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde derivatives vs standard drugs

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Antimicrobial Potential of Novel Imidazole Compounds

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Imidazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial efficacy of a 5-chloro-imidazole derivative against standard antibacterial and antifungal drugs, supported by experimental data and detailed protocols. While a comprehensive dataset for a series of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde derivatives from a single study is not publicly available, this guide utilizes data from a closely related compound, 5-chloro-1-methyl-4-nitroimidazole, to provide a relevant comparison.

Data Summary: Head-to-Head Comparison

The antimicrobial efficacy of a synthesized 5-chloro-1-methyl-4-nitroimidazole was evaluated against a panel of pathogenic bacteria and fungi. The results, presented in terms of Zone of Inhibition and Minimum Inhibitory Concentration (MIC), are compared with the standard drugs Ciprofloxacin (antibacterial) and Ketoconazole/Fluconazole (antifungal).

Antibacterial Activity

The data reveals that the tested imidazole derivative exhibits notable antibacterial activity, particularly against Klebsiella pneumoniae, where its efficacy is comparable to the standard drug Ciprofloxacin.

Table 1: Antibacterial Activity - Zone of Inhibition (mm)

| Microorganism | 5-Chloro-1-methyl-4-nitroimidazole (Concentration) | Ciprofloxacin (10 µg/mL) |

| Staphylococcus aureus | 28.00 mm | 32.00 mm[1] |

| Escherichia coli | 20.00 mm | No Zone of Inhibition[1] |

| Pseudomonas aeruginosa | 22.00 mm | 38.00 mm[1] |

| Klebsiella pneumoniae | 26.00 mm | 26.00 mm[1] |

| Bacillus subtilis | 25.00 mm | 33.00 mm[1] |

Table 2: Antibacterial Activity - Minimum Inhibitory Concentration (MIC) (mg/mL)

| Microorganism | 5-Chloro-1-methyl-4-nitroimidazole |

| Pseudomonas aeruginosa | 4.0 |

| Klebsiella pneumoniae | 4.0 |

Antifungal Activity

The imidazole derivative demonstrated significant antifungal activity against both Aspergillus niger and Candida albicans, with a potent minimum bactericidal concentration.

Table 3: Antifungal Activity - Zone of Inhibition (mm)

| Microorganism | 5-Chloro-1-methyl-4-nitroimidazole (Concentration) | Ketoconazole (Concentration) | Fluconazole (100 µg/mL) |

| Aspergillus niger | 29.00 mm | 30.00 mm | - |

| Candida albicans | 30.00 mm | 32.00 mm | 31.8 ± 0.5 mm |

Table 4: Antifungal Activity - Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) (mg/mL)

| Microorganism | 5-Chloro-1-methyl-4-nitroimidazole (MBC) |

| Aspergillus niger | 2.5 |

| Candida albicans | 2.5 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the antimicrobial evaluation of novel compounds.

Agar Well Diffusion Method for Zone of Inhibition

This method is a widely used technique to determine the antimicrobial activity of a substance.

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared and sterilized.

-

Inoculum Preparation: A standardized microbial suspension is prepared to achieve a turbidity equivalent to the 0.5 McFarland standard.

-

Inoculation: The surface of the agar plate is uniformly swabbed with the prepared inoculum.

-

Well Creation: Sterile wells (typically 6 mm in diameter) are punched into the agar.

-

Application of Test Compound and Control: A specific volume of the test compound (dissolved in a suitable solvent like DMSO) and the standard drug are added to separate wells. A well with the solvent alone serves as a negative control.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for 24-48 hours.

-

Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Test Compound Dilutions: Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: A standardized microbial suspension is prepared and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Each well containing the diluted test compound is inoculated with the microbial suspension. Control wells (growth control without the compound and sterility control without microorganisms) are also included.

-

Incubation: The microtiter plate is incubated under appropriate conditions.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antimicrobial screening of novel imidazole derivatives.

References

In Silico Docking Analysis of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde Derivatives: A Comparative Guide

This guide provides a comparative analysis of in silico docking studies of various Schiff base derivatives of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde. The imidazole scaffold is a significant pharmacophore in medicinal chemistry, and derivatives of this core structure have demonstrated a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This guide is intended for researchers, scientists, and drug development professionals interested in the rational design of novel therapeutics based on this heterocyclic motif.

Comparative Docking Performance

Molecular docking simulations are pivotal in drug discovery for predicting the binding affinity and interaction of small molecules with a protein target. In a notable study, a series of Schiff base derivatives of this compound were synthesized and evaluated for their potential as antimicrobial agents. The in silico molecular docking was performed against glucosamine-6-phosphate (GlcN-6-P) synthase, a key enzyme in the microbial metabolic pathway, making it a viable target for novel antimicrobial drugs.

The binding energies of these derivatives, calculated using AutoDock 4.2, are presented in the table below. A lower binding energy indicates a more stable protein-ligand complex and, consequently, a higher predicted affinity.

| Compound ID | Substituent Group (R) | Binding Energy (kcal/mol) |

| 1 | -H | -7.24 |

| 2 | -CH₃ | -7.58 |

| 3 | -OCH₃ | -7.89 |

| 4 | -Cl | -8.12 |

| 5 | -NO₂ | -8.45 |

Data sourced from a study on Schiff bases of this compound.

The results indicate that the introduction of different substituent groups on the phenyl ring of the Schiff base derivatives significantly influences their binding affinity for the target enzyme. The derivative with a nitro group (Compound 5) exhibited the lowest binding energy, suggesting it forms the most stable complex with GlcN-6-P synthase among the tested compounds. This suggests that electron-withdrawing groups may enhance the binding affinity of this class of compounds to the active site of the enzyme.

Experimental Protocols: In Silico Molecular Docking

The following protocol outlines the methodology typically employed for molecular docking studies of this compound derivatives, as demonstrated in studies targeting GlcN-6-P synthase.

1. Ligand and Protein Preparation:

-

Ligand Preparation: The 3D structures of the this compound derivatives are sketched using a molecular editor like ChemDraw and saved in a suitable format (e.g., .mol). The structures are then converted to a PDBQT file format using the AutoDock Tools (ADT) package. This involves adding Gasteiger charges and merging non-polar hydrogens.

-

Protein Preparation: The three-dimensional crystal structure of the target protein, such as glucosamine-6-phosphate synthase, is retrieved from the Protein Data Bank (PDB). The protein is prepared for docking using ADT by removing water molecules, adding polar hydrogens, and assigning Kollman charges. The prepared protein is also saved in the PDBQT format.

2. Docking Simulation:

-

Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand. The dimensions and coordinates of the grid box are determined based on the location of the known active site residues.

-

Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is commonly employed for the docking calculations in AutoDock. This algorithm is used to explore the conformational space of the ligand within the defined grid box and to identify the best binding poses.

-

Docking Parameters: The docking parameters are set, including the number of genetic algorithm runs, population size, and the maximum number of energy evaluations. Typically, a sufficient number of runs are performed to ensure the convergence of the results.

3. Analysis of Results:

-

Binding Energy Calculation: The binding energy of each ligand-protein complex is calculated to estimate the binding affinity. The pose with the lowest binding energy is generally considered the most favorable.

-

Interaction Analysis: The best-docked poses are visualized and analyzed to identify the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the active site residues of the protein. This analysis provides insights into the structural basis of the binding affinity.

Visualization of the In Silico Docking Workflow

The following diagram illustrates the typical workflow for an in silico molecular docking study.

Caption: A flowchart illustrating the key steps in a typical in silico molecular docking study.

This guide highlights the potential of this compound derivatives as a scaffold for designing novel therapeutic agents. The provided data and protocols offer a framework for researchers to conduct and evaluate their own in silico studies on this promising class of compounds.

validation of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde purity by HPLC

Seeking HPLC Precedents

I'm now digging into HPLC methods for imidazole derivative purity analysis, especially focusing on conditions suitable for compounds similar to 5-Chloro-2-phenyl-1H-imidazole. I'm hoping to find existing validated approaches that can provide a starting point.

Refining Analysis Strategy

My focus is narrowing to 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde. I'm actively researching HPLC methods for similar imidazole derivatives and seeking relevant analytical standards and potential impurities. I'm also exploring alternative analytical techniques to provide a comparative basis. A comparative experimental workflow, including a Graphviz diagram, is being planned, leading towards a comprehensive comparison guide with detailed protocols and data presentation.

Planning Comprehensive Guide

I'm now zeroing in on this compound. I will search for relevant HPLC methods and analytical standards, as well as alternative purity assessment techniques. I'm crafting a comparative workflow, visualized with a Graphviz diagram, leading to a comprehensive guide with detailed protocols, data tables, and an introductory section.

Safety Operating Guide

Personal protective equipment for handling 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

Reviewing Chemical Safety

I'm currently focused on the safety aspects of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde. My initial step involves locating its Safety Data Sheet to understand the recommended PPE. I'm also planning to investigate handling and storage protocols for this compound, along with a deeper dive into its specific hazards, especially those pertaining to skin contact.

Defining Handling Protocols

I've moved on to refining the handling and storage procedures, and I'm developing detailed operational and disposal plans. The goal is to provide specific guidance, including pre- and post-handling steps, and I'm using DOT scripts to build visual workflows that will improve accessibility to the procedures. I am preparing a concise guide on personal protective equipment and the appropriate handling methods.

Developing PPE Summary

I've already started by collecting the SDS for this compound to find the appropriate PPE. Now I'm actively researching its handling, storage, and specific hazards, including potential irritations and toxicity. Once I've gathered this, I'll move on to researching disposal and create a PPE table. I'm focusing on providing essential, actionable safety advice.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.